1-Bromo-3-ethoxy-5-methoxybenzene
Overview
Description
1-Bromo-3-ethoxy-5-methoxybenzene is an aromatic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . It is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-ethoxy-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-ethoxy-5-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine atom substituting a hydrogen atom on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-ethoxy-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 3-ethoxy-5-methoxybenzene.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: Products include 3-ethoxy-5-methoxybenzene derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include 3-ethoxy-5-methoxybenzaldehyde or 3-ethoxy-5-methoxybenzoic acid.
Reduction Reactions: The major product is 3-ethoxy-5-methoxybenzene.
Scientific Research Applications
1-Bromo-3-ethoxy-5-methoxybenzene is utilized in various scientific research applications, including:
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic compounds.
Medicine: The compound is explored for its potential therapeutic properties and as a building block in the synthesis of drug candidates.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethoxy-5-methoxybenzene involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The ethoxy and methoxy groups can participate in electron-donating or withdrawing effects, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Similar structure but with two methoxy groups instead of one ethoxy and one methoxy group.
3-Bromo-4-ethoxy-5-methoxybenzonitrile: Contains a nitrile group in addition to the ethoxy and methoxy groups.
Uniqueness
1-Bromo-3-ethoxy-5-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and methoxy groups provides a balance of electron-donating effects, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-ethoxy-5-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-3-12-9-5-7(10)4-8(6-9)11-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPDKCJCBFNTDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.